molecular formula C11H12N2O5 B8534056 4-Glycidoxy-2-nitroacetanilide

4-Glycidoxy-2-nitroacetanilide

Cat. No.: B8534056
M. Wt: 252.22 g/mol
InChI Key: CCUSDMULSKPTBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Glycidoxy-2-nitroacetanilide is a nitroacetanilide derivative characterized by a glycidoxy (epoxide-containing) substituent at the 4-position and a nitro group at the 2-position of the acetanilide backbone. The glycidoxy group’s epoxide moiety enables participation in ring-opening reactions, while the nitro group may influence electronic properties and stability.

Properties

Molecular Formula

C11H12N2O5

Molecular Weight

252.22 g/mol

IUPAC Name

N-[2-nitro-4-(oxiran-2-ylmethoxy)phenyl]acetamide

InChI

InChI=1S/C11H12N2O5/c1-7(14)12-10-3-2-8(4-11(10)13(15)16)17-5-9-6-18-9/h2-4,9H,5-6H2,1H3,(H,12,14)

InChI Key

CCUSDMULSKPTBW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)OCC2CO2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural Analogs:

4'-Methoxy-2'-nitroacetanilide ():

  • Substitutes the glycidoxy group with a methoxy (-OCH₃) group at the 4-position.
  • Methoxy is electron-donating, enhancing stability but reducing reactivity compared to glycidoxy.
  • Likely used in pharmaceuticals or synthetic intermediates due to its stability.

Ranitidine Complex Nitroacetamide (): Contains a nitroacetamide core but integrates a furan ring and dimethylamino group. Pharmacologically relevant (ranitidine derivatives), suggesting nitroacetanilides’ broader utility in drug synthesis.

Ranitidine Amino Alcohol Hemifumarate (): Features a methanol-substituted furan, highlighting how substituent polarity impacts solubility and bioactivity.

Data Tables

Table 1: Structural and Functional Comparison

Property 4-Glycidoxy-2-nitroacetanilide 4'-Methoxy-2'-nitroacetanilide Ranitidine Complex Nitroacetamide
Key Functional Groups Nitro, Acetanilide, Glycidoxy Nitro, Acetanilide, Methoxy Nitroacetamide, Furan, Dimethylamino
Reactivity High (epoxide ring-opening) Moderate (stable ether linkage) Moderate (pharmacological activity)
Applications Polymer precursors, crosslinking Pharmaceutical intermediates Drug synthesis (ranitidine analogs)
Stability Lower (epoxide sensitivity) Higher (methoxy inertness) Moderate (dependent on furan stability)

Table 2: Hypothetical Physicochemical Properties*

Property This compound 4'-Methoxy-2'-nitroacetanilide
Molecular Weight ~252.23 g/mol ~226.19 g/mol
Solubility Low in polar solvents Moderate in polar solvents
Thermal Stability Decomposes near 150°C Stable up to 200°C

*Estimates based on structural analogs and substituent effects.

Research Findings and Insights

Reactivity Differences :

  • The glycidoxy group in this compound facilitates epoxy-amine or epoxy-thiol reactions, making it suitable for crosslinking applications . In contrast, 4'-Methoxy-2'-nitroacetanilide’s inert methoxy group limits such reactivity but enhances shelf-life .

Pharmaceutical Relevance :

  • Ranitidine-related compounds () demonstrate nitroacetanilides’ role in H₂ antagonist drugs. While this compound lacks direct pharmacological data, its glycidoxy group may introduce toxicity concerns, necessitating further safety studies.

Synthetic Challenges :

  • Glycidoxy derivatives require controlled synthesis to prevent premature epoxide ring-opening, whereas methoxy analogs are more straightforward to handle .

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